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Compound of Interest

Compound Name:
N-Demethyl Trimebutine-d5

Hydrochloride

CAS No.: 1286632-72-1

Cat. No.: B564357

Get Quote

Introduction & Scientific Context
Trimebutine (TMB) is an antispasmodic agent widely used for regulating intestinal motility.[1]

Upon administration, it undergoes extensive first-pass metabolism, primarily via ester

hydrolysis and N-demethylation.[1] The major circulating metabolite is N-

monodesmethyltrimebutine (also known as Nor-trimebutine or N-Demethyl Trimebutine).[1][2]

[3]

In pharmacokinetic (PK) and bioequivalence studies, quantifying the metabolite is often as

critical as the parent drug due to its high plasma abundance and pharmacological activity. This

protocol leverages N-Demethyl Trimebutine-d5 Hydrochloride as a structural analog Internal

Standard (IS). Using a deuterated IS is the gold standard in LC-MS/MS bioanalysis to

compensate for matrix effects, extraction efficiency variability, and ionization suppression.
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Compound
Chemical
Name

Molecular
Formula

MW (Free
Base)

Role

Analyte
N-Demethyl

Trimebutine
373.45 g/mol Target Metabolite

Internal Standard

N-Demethyl

Trimebutine-d5

HCl

378.48 g/mol
Correction

Standard

Note on Stoichiometry: The IS is supplied as a Hydrochloride salt. When preparing stock

solutions, you must account for the salt factor (Ratio of MW_salt / MW_free_base) to calculate

the free base concentration accurately.

Method Development Strategy (Expert Insights)
Internal Standard Selection & Isotopic Purity
The d5-labeled standard typically carries the deuterium atoms on the 2-phenylbutyl moiety.

Transition Logic: The primary fragmentation of Trimebutine derivatives in positive ESI often

involves the cleavage of the ester bond, yielding the stable 3,4,5-trimethoxybenzoyl cation

(m/z ~195).

Critical Check: Since the d5 label is usually on the amine/phenyl side of the molecule (not

the trimethoxybenzoyl side), the primary product ion for both the Analyte and the IS will be

m/z 195.

Analyte Transition: 374.2

195.1

IS Transition: 379.2

195.1

Risk: Because they share a product ion, chromatographic separation is not strictly required

but highly recommended to prevent "crosstalk" if the mass resolution is low. However, the

precursor mass difference (5 Da) is sufficient for modern triple quadrupoles.
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Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for

this assay.

Why? Plasma lipids (phospholipids) can cause significant matrix effects (ion suppression) at

the retention time of hydrophobic drugs like Trimebutine. LLE using non-polar solvents (e.g.,

n-hexane/ethyl acetate) produces a much cleaner extract, improving the signal-to-noise ratio

and column longevity.

Stability Considerations
Trimebutine and its metabolite contain ester linkages. While literature suggests they are

relatively stable in plasma, esterase activity remains a theoretical risk.

Recommendation: Process samples on an ice water bath. If instability is observed during

validation, add an esterase inhibitor (e.g., NaF or PMSF) or acidify the plasma, though

standard EDTA plasma is typically sufficient for Nor-trimebutine.

Visual Workflows
Metabolic & Analytical Pathway
The following diagram illustrates the relationship between the parent drug, the metabolite, and

the analytical workflow.
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 Major Metabolite
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 m/z 374 -> 195

N-Demethyl Trimebutine-d5
(Internal Standard)

 m/z 379 -> 195
(Correction)

Click to download full resolution via product page

Caption: Metabolic conversion of Trimebutine and the parallel quantification workflow using the

d5-IS.
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Sample Preparation Workflow (LLE)

1. Aliquot 200 µL Human Plasma

2. Add 20 µL IS Working Sol
(N-Demethyl Trimebutine-d5)

3. Add 50 µL 0.1M NaOH
(Basify to ensure uncharged state)

4. Add 1.5 mL Extraction Solvent
(n-Hexane : Ethyl Acetate, 80:20)

5. Vortex (5 min) & Centrifuge (5 min, 4000g)

6. Transfer Organic Layer to clean tube

7. Evaporate to dryness (N2 stream, 40°C)

8. Reconstitute in 200 µL Mobile Phase

9. Inject into LC-MS/MS

Click to download full resolution via product page
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Caption: Liquid-Liquid Extraction (LLE) protocol optimized for recovery of basic lipophilic

amines.

Detailed Experimental Protocol
Reagent Preparation

Stock Solution (Analyte): Dissolve 10 mg N-Demethyl Trimebutine in 10 mL Methanol (1

mg/mL).

Stock Solution (IS): Dissolve 1 mg N-Demethyl Trimebutine-d5 HCl in 1 mL Methanol.

Correction: If MW is 378.48 (salt) and Free Base is 342.02 (hypothetical, check specific

CoA), weigh

mg to get 1 mg free base equivalent.

IS Working Solution: Dilute Stock IS with 50% Methanol/Water to a concentration of 500

ng/mL.

Note: This concentration should target the mid-range of your calibration curve signal.

LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0.0 - 0.5 min: 10% B

0.5 - 3.0 min: 10% -> 90% B

3.0 - 4.0 min: 90% B (Wash)
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4.0 - 4.1 min: 90% -> 10% B

4.1 - 6.0 min: 10% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Dwell Time
(ms)

Collision
Energy (eV)

N-Demethyl

Trimebutine
374.2 195.1 100 25

N-Demethyl

Trimebutine-d5
379.2 195.1 100 25

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing the pure

standards.

Validation Parameters (Acceptance Criteria)
Ensure the method complies with FDA/EMA Bioanalytical Method Validation guidelines.

Linearity:

over the range of 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Accuracy & Precision:

Intra-day/Inter-day CV% < 15% (20% at LLOQ).

Accuracy within ±15% of nominal (±20% at LLOQ).
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Recovery: Consistent recovery (> 50%) for both Analyte and IS across Low, Mid, and High

QC levels.

Matrix Effect: Calculate Matrix Factor (MF). The IS-normalized MF should be close to 1.0.

Troubleshooting & Expert Tips
Issue: Low Sensitivity.

Cause: Ion suppression from phospholipids.

Solution: Switch from PPT to LLE (as described). Ensure the aqueous layer pH is basic

(pH > 9) during extraction to drive the amine into the organic phase.

Issue: Peak Tailing.

Cause: Interaction of the secondary amine with residual silanols on the column.

Solution: Increase buffer strength (e.g., 5mM Ammonium Formate) or use a column with

"end-capping" technology.

Issue: IS Interference.

Cause: Isotopic impurity in the d5 standard (presence of d0).

Solution: Run a "Blank + IS" sample. If a peak appears in the Analyte channel

(374.2/195.1), the IS is contributing to the background. If the interference > 20% of the

LLOQ, you must lower the IS concentration or purchase a higher purity standard.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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